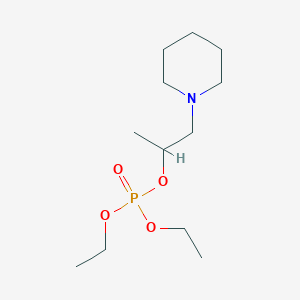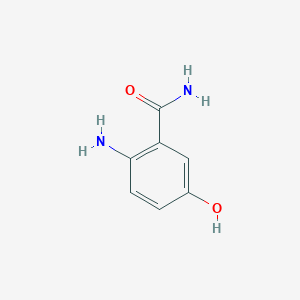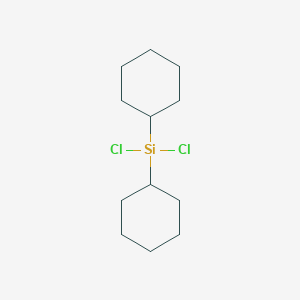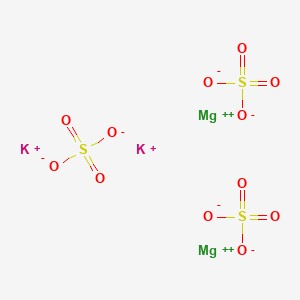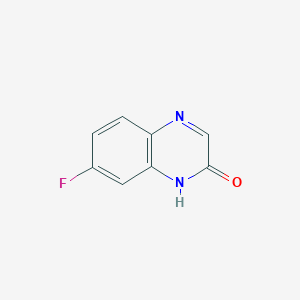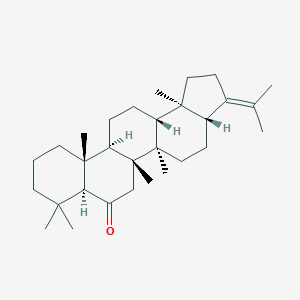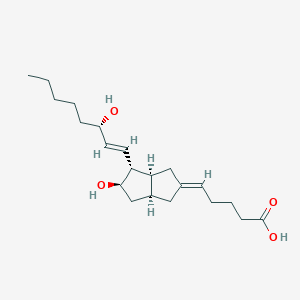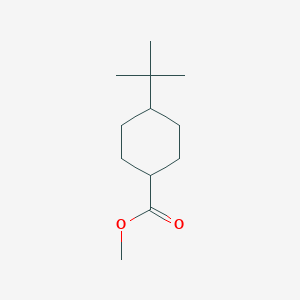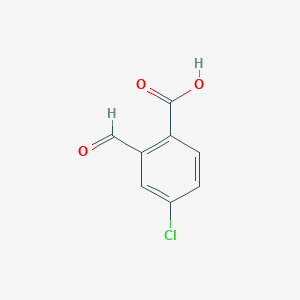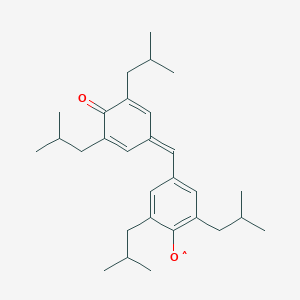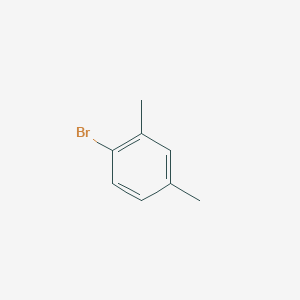
4-Bromo-m-xylene
概要
説明
Gold-catalyzed coupling reaction of pyrazine with 1-bromo-2,4-dimethylbenzene has been reported. 1-Bromo-2,4-dimethylbenzene reacts with Mg and DMF, followed by the reaction with I2 and aq. NH3 to afford the corresponding aromatic nitrile.
科学的研究の応用
Synthesis of 4-Bromophthalonitrile
The oxidative ammonolysis of 4-bromo-o-xylene using a V-Sb-Bi-Zr/γ-Al2O3 catalyst leads to the production of 4-bromophthalonitrile. This process, when done in a one-cycle operation, yields 74.82 mol % of 4-bromophthalonitrile, with a high conversion rate of the starting xylene. Improved selectivity up to 95.42–96.58% is achieved by using a recirculation process, which also reduces by-product formation and deep oxidation (Bagirzade & Tagiev, 2014).
Preparation of 4-Bromophthalic Anhydride
4-Bromophthalic anhydride, a valuable raw material in the production of various dianhydride monomers for the specialty polyimide sector, can be synthesized through the gas phase oxidation of 4-bromo-ortho-xylene. This process, using a V–Ti–P catalyst, yields an 85% success rate (Glukhovskii & Effenberger, 1995).
Application in Photoinitiating Systems
4-Bromo-m-xylene derivatives, such as xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], have been developed as functional dyes. Their applications extend to their use as photosensitizers in polymer chemistry, exhibiting unique spectroscopic and electrochemical properties (Kabatc, Jurek, Czech, & Kowalczyk, 2015).
Supramolecular Stationary Phase in Chromatography
This compound derivatives, like co-pillar[4+1]arene with bromo-octyl substituents, have been utilized in chromatography. These substances, synthesized using microwave irradiation, have been successfully used as a novel stationary phase for the separation of xylene isomers (Mekapothula, Addicoat, Boocock, Wallis, Cragg, & Cave, 2020).
Oxidative Bromination of O-Xylene
This compound is involved in the oxidative bromination of o-xylene, a process essential for the synthesis of vitamin B2. This method, utilizing liquid bromine or hydrobromic acid in aqueous solution with an alkali-metal bromate as the oxidizing agent, offers a high yield with reduced waste (Kazakov, Gorelenko, Morozova, Derevyagina, Lukashov, & Mirzabekova, 2016).
Spectroscopic and Computational Studies
This compound has been a subject of various spectroscopic and computational studies, such as vibrational spectra analysis, density functional theory calculations, and investigation of electronic and optical properties. These studies provide valuable insights into the molecular structure and properties of this compound derivatives (Arivazhagan & Meenakshi, 2012).
Safety and Hazards
“4-Bromo-m-xylene” is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
作用機序
Mode of Action
The mode of action of 1-Bromo-2,4-dimethylbenzene involves electrophilic aromatic substitution . In this process, the bromine atom attached to the benzene ring acts as an electrophile, making the compound susceptible to reactions with nucleophiles . This can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
It’s known that brominated aromatic compounds can undergo various transformations, including coupling reactions . For example, 1-Bromo-2,4-dimethylbenzene can react with magnesium and DMF, followed by a reaction with iodine and aqueous ammonia, to afford the corresponding aromatic nitrile .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of 1-Bromo-2,4-dimethylbenzene’s action depend on the specific reactions it undergoes. As an electrophile, it can form new bonds with nucleophiles, leading to the synthesis of various organic compounds . These reactions can be leveraged in organic synthesis for the production of pharmaceuticals, polymers, and other chemical products .
Action Environment
The action, efficacy, and stability of 1-Bromo-2,4-dimethylbenzene can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions, while the pH and temperature can affect the rate of these reactions . Moreover, the compound’s stability can be affected by light, heat, and moisture, which can promote degradation .
特性
IUPAC Name |
1-bromo-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFLQVNTBBUKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060398 | |
| Record name | 4-Bromo-m-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-70-0 | |
| Record name | 1-Bromo-2,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-m-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromo-m-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 4-bromo-m-xylene is added to HF-SbF5?
A1: The research paper indicates that upon adding this compound to HF-SbF5 at 0°C, an immediate reaction occurs resulting in the formation of the 5-bromo-m-xylenium ion. [] The authors suggest that this rapid transformation likely occurs through intermolecular reactions rather than direct protonation at the site of the bromine atom. This highlights the unique reactivity of this compound in this superacid medium compared to its structural isomers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


